molecular formula C12H24O2 B1605372 2-Octanol, 2,6-dimethyl-, 2-acetate CAS No. 68480-08-0

2-Octanol, 2,6-dimethyl-, 2-acetate

Cat. No.: B1605372
CAS No.: 68480-08-0
M. Wt: 200.32 g/mol
InChI Key: UCFDRKLPNGITFF-UHFFFAOYSA-N
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Description

Contextualization within Branched Ester Chemistry

Esters are a fundamental class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. They are synthesized through various methods, most classically via the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. researchgate.netnih.govlibretexts.org The chemical properties and applications of esters are diverse, ranging from solvents and plasticizers to key components of fats and essential oils. researchgate.net

2-Octanol (B43104), 2,6-dimethyl-, 2-acetate (B119210) belongs to the sub-category of branched esters. The presence of alkyl branches along the carbon chain significantly influences the molecule's physical and chemical properties compared to its linear isomers, such as octyl acetate (B1210297). wikipedia.org Branching typically lowers the melting point and can affect the viscosity and solvency of the compound. Furthermore, the ester is derived from a tertiary alcohol (2,6-dimethyloctan-2-ol), which makes the ester bond more sterically hindered. This hindrance can impact the kinetics of both its synthesis and its hydrolysis, making it more resistant to cleavage compared to esters derived from primary or secondary alcohols. libretexts.org This stability is a key characteristic in its application within fragrance formulations, where longevity of the scent is desired. wordpress.com

Historical Perspectives on Related Dimethyl-Octanol Derivatives and Acetates in Scientific Literature

The scientific exploration of fragrance and flavor compounds began in the 19th century, transitioning from the extraction of complex mixtures from natural sources to the synthesis of single, pure organic molecules. wordpress.com Esters were among the first synthetic compounds to be produced industrially for their pleasant, often fruity aromas. wordpress.com

The subsequent esterification of these alcohols with acetic acid to form acetates is a standard chemical transformation to modify odor profiles, often adding fruity or floral nuances. The study of chiral esters, such as (S)-(+)-2-octyl acetate, also became a significant area of research, as different enantiomers were found to possess distinct odors, highlighting the importance of stereochemistry in olfaction. leffingwell.com The development of 2-Octanol, 2,6-dimethyl-, 2-acetate can be seen as part of this broader trajectory of synthesizing structurally varied, nature-inspired molecules for the flavor and fragrance industry.

Significance and Research Trajectory of this compound in Contemporary Chemical and Biological Sciences

The primary significance of this compound in contemporary science is its role as a fragrance ingredient. nih.govscentree.co Its scent is often described as having citrus, floral, and agrestic (rural) facets. scentree.co As such, its research trajectory has been largely driven by the chemical industry's need for novel and stable aroma chemicals. Research in this context typically involves optimizing synthesis routes for cost-effectiveness and purity, and sensory analysis to characterize its olfactory profile.

Beyond its industrial application in perfumery, the compound has received very limited attention in broader academic chemical and biological research. A search of scientific literature reveals a scarcity of studies investigating its specific biological activities, such as antimicrobial, anti-inflammatory, or signaling functions. While general toxicological data exists as required for industrial use, in-depth pharmacological or mechanistic studies are absent.

In the field of synthetic chemistry, while the synthesis of branched esters is a well-established area of study, this compound itself does not appear to be a frequent subject of advanced methodological research, for example, as a model substrate in new catalytic reactions. nih.gov Its value in academic research has thus far been minimal compared to its established role in applied industrial chemistry.

Current Gaps and Future Directions in Fundamental Research on this compound

The limited scope of existing research on this compound highlights several significant gaps in our fundamental understanding of this molecule. These gaps present opportunities for future research.

Biological Activity Screening: There is a clear absence of comprehensive screening of this compound for potential biological activities. Future studies could investigate its antimicrobial properties against a range of bacteria and fungi, its potential cytotoxic effects on cancer cell lines, or its role as an insect pheromone or repellent, given that many structurally related terpenoid esters have such functions.

Stereochemistry and Enantioselective Synthesis: The carbon at position 6 is a chiral center. Currently, the commercial product is likely sold as a racemic mixture. A significant area for future research would be the enantioselective synthesis of the (R)- and (S)-enantiomers of this compound. This would allow for the characterization of the olfactory and any biological properties of the individual stereoisomers, which may differ significantly.

Physicochemical and Mechanistic Studies: Detailed academic studies on the reaction kinetics of its formation and hydrolysis, particularly concerning the steric hindrance of the tertiary ester, are lacking. Such research would provide valuable data for physical organic chemistry, contributing to a deeper understanding of structure-reactivity relationships in ester chemistry.

Advanced Material Applications: While currently used in liquid formulations, the potential for incorporating this branched ester into polymer or material science has not been explored. Research could investigate its use as a specialty plasticizer, a phase-change material, or as a component in the synthesis of new biodegradable polymers. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68480-08-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl acetate

InChI

InChI=1S/C12H24O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h10H,6-9H2,1-5H3

InChI Key

UCFDRKLPNGITFF-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)(C)OC(=O)C

Canonical SMILES

CCC(C)CCCC(C)(C)OC(=O)C

Other CAS No.

68480-08-0

Origin of Product

United States

Synthetic Methodologies for 2 Octanol, 2,6 Dimethyl , 2 Acetate and Its Stereoisomers

Chemo-Enzymatic Synthesis of 2-Octanol (B43104), 2,6-dimethyl-, 2-acetate (B119210)

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic transformations to create efficient and selective reaction pathways. nih.govnih.gov This approach is particularly advantageous for the synthesis of chiral compounds like the stereoisomers of 2-Octanol, 2,6-dimethyl-, 2-acetate, where enzymes can provide high levels of stereoselectivity that are often difficult to achieve with traditional chemical methods.

Biocatalyst Screening and Optimization for Esterification Reactions

The enzymatic esterification of 2,6-dimethyl-2-octanol to produce its acetate (B1210297) ester is a key step in the chemo-enzymatic route. The success of this reaction hinges on the selection of a suitable biocatalyst and the optimization of reaction conditions. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity and stability in organic solvents.

Biocatalyst Selection: A variety of lipases from different microbial sources are screened to identify the most effective catalyst. Common choices include lipases from Candida antarctica (often immobilized, such as Novozym® 435), Rhizomucor miehei, and Aspergillus terreus. mdpi.comscispace.com The selection process typically involves evaluating the enzyme's activity and stability under the desired reaction conditions.

Optimization of Reaction Parameters: To maximize the yield and efficiency of the esterification, several parameters are systematically optimized. These include:

Temperature: The optimal temperature is a balance between reaction rate and enzyme stability. For many lipases, temperatures between 40°C and 60°C are found to be effective. scispace.combegellhouse.com

Substrate Molar Ratio: The ratio of the alcohol (2,6-dimethyl-2-octanol) to the acyl donor (acetic acid or an activated acetate derivative) is crucial. An excess of one substrate can shift the equilibrium towards product formation.

Enzyme Loading: The amount of biocatalyst used affects the reaction rate. Optimization aims to find the lowest effective concentration to minimize costs.

Solvent System: While solvent-free systems are often preferred for their environmental benefits, the use of organic solvents like hexane (B92381) or toluene (B28343) can sometimes improve substrate solubility and enzyme performance. nih.govresearchgate.net

Water Activity: The amount of water in the reaction medium can significantly impact lipase (B570770) activity and the equilibrium of the esterification reaction. Molecular sieves are often used to control water content. scispace.com

A study on the synthesis of octyl acetate, a related ester, demonstrated that optimizing parameters such as temperature, molar ratio, and enzyme loading could lead to conversions as high as 93.73%. begellhouse.com

Enantioselective Esterification and Transesterification Approaches to this compound

The synthesis of specific stereoisomers of this compound relies on the enantioselective properties of lipases. These enzymes can differentiate between the enantiomers of a racemic alcohol, leading to the formation of an enantioenriched ester.

Enantioselective Esterification: In this approach, a racemic mixture of 2,6-dimethyl-2-octanol is reacted with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. The resulting enantioenriched ester can then be separated from the unreacted alcohol.

Enantioselective Transesterification: Alternatively, transesterification can be employed. Here, a racemic alcohol reacts with an activated ester (e.g., vinyl acetate) in the presence of a lipase. The enzyme catalyzes the transfer of the acyl group to one enantiomer of the alcohol, again resulting in an enantioenriched product.

The efficiency of these kinetic resolutions is determined by the enantiomeric excess (e.e.) of the product, which is a measure of the degree of enantioselectivity of the enzyme.

Substrate Scope and Limitations in Enzymatic Routes to This Compound

While enzymatic methods offer high selectivity, they also have limitations related to substrate scope. The structure of the alcohol, particularly the steric hindrance around the hydroxyl group, can significantly affect the rate and selectivity of the enzymatic reaction. 2,6-dimethyl-2-octanol is a tertiary alcohol, which can be a challenging substrate for some lipases. However, studies have shown that certain lipases can indeed catalyze the esterification of tertiary alcohols. scispace.com

The choice of the acyl donor is also important. While acetic acid can be used, activated acyl donors like vinyl acetate or acid anhydrides can lead to higher reaction rates and irreversible reactions, driving the equilibrium towards the product.

Asymmetric Organic Synthesis of this compound

Asymmetric organic synthesis provides a powerful alternative to enzymatic methods for the preparation of enantiomerically pure compounds. kashanu.ac.ir These methods rely on the use of chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction. york.ac.uk

Utilization of Chiral Auxiliaries and Catalysts in Diastereoselective Syntheses

One common strategy in asymmetric synthesis involves the use of a chiral auxiliary. williams.edu This is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a subsequent reaction, and is then removed. For the synthesis of chiral alcohols, Evans oxazolidinones are well-known chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. williams.edu

Alternatively, chiral catalysts can be employed. These are chiral molecules that are used in substoichiometric amounts to control the stereochemistry of a reaction. For example, chiral catalysts can be used in the asymmetric reduction of ketones or the asymmetric addition of organometallic reagents to carbonyl compounds.

Stereoselective Hydroboration and Oxidation Pathways Leading to this compound

A plausible synthetic route to chiral 2,6-dimethyl-2-octanol involves the stereoselective hydroboration of a suitable alkene precursor, followed by oxidation. The hydroboration-oxidation of an appropriately substituted alkene can lead to the formation of a chiral alcohol with a defined stereochemistry. The stereoselectivity of the hydroboration step can be controlled by the choice of the borane (B79455) reagent and the reaction conditions. For instance, the hydroboration of certain alkenes can proceed with high diastereoselectivity. researchgate.net

Once the chiral alcohol, 2,6-dimethyl-2-octanol, is obtained, it can be esterified with acetic acid or its derivatives to yield the target compound, this compound. This final esterification step is typically straightforward and does not affect the stereochemistry at the chiral centers.

Strategies for Enantiomeric Excess Determination and Chiral Resolution of this compound

The determination of enantiomeric excess (e.e.) and the resolution of chiral compounds like this compound are critical for applications where stereochemistry influences biological or material properties. While direct analysis of this specific compound is not extensively documented, several established strategies for chiral alcohols and their acetate esters are applicable.

A primary method involves gas chromatography (GC) on chiral stationary phases (CSPs) . Chiral columns, such as those derivatized with cyclodextrins, are capable of separating enantiomers. gcms.cznih.gov For instance, a study on various chiral alcohols demonstrated that acetylation could significantly enhance the separation factor (α) on a CP Chirasil-DEX CB column. nih.gov For 2-octanol, acetylation increased the separation factor from 1.02 for the free alcohol to 1.50 for the acetate derivative, indicating that direct analysis of 2,6-dimethyl-2-octyl acetate on a suitable chiral column is a viable strategy for determining enantiomeric purity. nih.gov

Another powerful technique is the derivatization of the parent alcohol, 2,6-dimethyl-2-octanol, with a chiral resolving agent . This process converts the enantiomers into diastereomers, which can then be separated using standard, non-chiral chromatography (GC or HPLC) due to their different physical properties. aocs.org Common chiral derivatizing agents for alcohols include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or R-(+)-2-phenylselenopropionic acid. aocs.org After separation, the individual diastereomers can be converted back to the enantiomerically pure alcohols.

Enzymatic resolution represents a key biotechnological approach. Lipases are frequently used for the kinetic resolution of racemic alcohols or their acetates. This can be achieved through:

Enantioselective esterification of the racemic alcohol (2,6-dimethyl-2-octanol) with an acyl donor, where one enantiomer reacts faster, leaving the other enantiomer in excess.

Enantioselective hydrolysis (deacylation) of the racemic acetate (2,6-dimethyl-2-octyl acetate), where the enzyme selectively hydrolyzes one enantiomer to the alcohol, leaving the other acetate enantiomer untouched. A patented process describes the use of the fungus Fusarium proliferatum for the deacylation of various racemic acetates to yield enantiomerically pure (R)-alcohols. google.com

Finally, optical methods such as circular dichroism (CD) spectroscopy can be employed. nih.gov While often used for qualitative analysis, advanced techniques using multivariate regression models trained with a series of CD spectra can rapidly and accurately determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.gov

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including fragrance compounds like this compound. The focus is on developing more sustainable, efficient, and environmentally benign processes.

Solvent-Free and Supercritical Fluid Methodologies for Its Preparation

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds (VOCs) that are often toxic and difficult to recycle. For ester synthesis, lipase-catalyzed esterification or transesterification under solvent-free conditions is a well-established and effective method. nih.govbegellhouse.com

Research on the synthesis of similar esters, such as octyl acetate, has demonstrated high conversion rates using immobilized lipases. nih.govbegellhouse.com In one study, the transesterification of octanol (B41247) in vinyl acetate using immobilized Rhizopus oryzae lipase achieved a 92.35% molar conversion in 12 hours under solvent-free conditions. nih.gov Another study on the direct esterification of n-octanol and acetic acid using a commercial immobilized Candida antarctica lipase B (CALB) reached a 93.73% conversion in just 4 hours. begellhouse.com These methodologies are directly transferable to the synthesis of this compound from 2,6-dimethyl-2-octanol and an appropriate acyl donor.

Catalyst SystemSubstratesConditionsConversion (%)Reference
Immobilized Rhizopus oryzae lipaseOctanol and Vinyl Acetate36°C, 12 h, 200 rpm92.35 nih.gov
Fermase CALB™ 10000 (Immobilized CALB)n-Octanol and Acetic Acid60°C, 4 h, 200 rpm93.73 begellhouse.com
Vanadyl Sulfate (VOSO₄·5H₂O)Thymol and Acetic AnhydrideRoom Temp, 24 hHigh Yield nih.gov

Supercritical fluids (SCFs) , most commonly supercritical carbon dioxide (scCO₂), offer another green alternative to conventional organic solvents. While specific research on the SCF synthesis of this compound is limited, the use of SCFs for other chemical processes, such as the oxidation of related phenolic compounds in supercritical water, highlights their potential. researchgate.net Enzymatic reactions in scCO₂ are also well-documented, often showing enhanced reaction rates and easier product separation.

Atom Economy and E-factor Analysis in Sustainable this compound Production

Green chemistry metrics like Atom Economy and the Environmental Factor (E-factor) are crucial for evaluating the sustainability of a chemical process.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to the desired product. The ideal atom economy is 100%. For the synthesis of this compound via direct esterification:

C₁₀H₂₂O + CH₃COOH ⇌ C₁₂H₂₄O₂ + H₂O (2,6-dimethyl-2-octanol) + (Acetic Acid) ⇌ (Product) + (Water)

Molecular Weight of Product (C₁₂H₂₄O₂): 200.32 g/mol nih.govepa.gov

Molecular Weight of Reactants (C₁₀H₂₂O + C₂H₄O₂): 158.28 g/mol + 60.05 g/mol = 218.33 g/mol

Atom Economy = (MW of Product / MW of all Reactants) x 100 = (200.32 / 218.33) x 100 ≈ 91.7%

This direct esterification demonstrates a high atom economy, with water being the only byproduct. In contrast, older methods like using acetyl chloride would have a much lower atom economy due to the formation of HCl as a byproduct.

The E-factor , developed by Roger Sheldon, provides a broader measure of the environmental impact by quantifying the amount of waste produced per kilogram of product (E-factor = kg waste / kg product). It considers byproducts, solvent losses, and catalyst waste. A lower E-factor signifies a greener process. While a specific E-factor for the industrial production of this compound is not publicly available, it can be estimated that solvent-free, enzyme-catalyzed processes would have a significantly lower E-factor compared to traditional synthesis routes that involve solvents for reaction and purification.

Development of Sustainable Catalytic Systems for the Synthesis of this compound

The development of sustainable catalysts is key to greening the synthesis of esters. The most promising catalysts are those that are highly active, selective, reusable, and non-toxic.

Immobilized enzymes , particularly lipases, are at the forefront of green catalysis for ester synthesis. nih.govbegellhouse.com Immobilization on solid supports (e.g., polymers, silica) allows for easy separation from the reaction mixture and reuse over multiple cycles, which significantly lowers process costs. Studies on octyl acetate synthesis have shown that immobilized lipases can be recycled up to eight times with only a minor loss in activity. begellhouse.com

Heterogeneous solid acid catalysts offer an alternative to traditional corrosive liquid acids like sulfuric acid. These catalysts are non-corrosive, easily separable, and reusable. Materials like heteropoly acids supported on inert materials such as fly ash cenospheres have been successfully used for the synthesis of n-octyl acetate. researchgate.net One such catalyst, H₅PW₁₀V₂O₄₀ supported on fly ash, achieved an 81.43% conversion and could be reused for up to four cycles. researchgate.net

Ionic liquids (ILs) are also emerging as potential green catalysts and reaction media. rsc.org Certain ILs, such as 1-butyl-3-methylimidazolium acetate ([BMIm][OAc]), have shown excellent catalytic activity for related reactions like the methanolysis of polyesters, demonstrating the potential for ILs to act as synergistic catalysts in ester-related transformations. rsc.org

Total Synthesis Strategies for Complex Natural Products Incorporating this compound Moieties

The total synthesis of complex natural products involves the multi-step construction of intricate molecular architectures. nih.govnih.gov These endeavors often rely on a retrosynthetic analysis that breaks down the target molecule into simpler, commercially available, or easily synthesizable building blocks (synthons).

A review of the literature on total synthesis does not indicate that the this compound moiety is a common or strategically significant fragment in the construction of complex natural products. Its structure—a saturated, branched, medium-chain acetate—is relatively simple and lacks the diverse functional handles or rigid conformational features typically sought in advanced synthetic intermediates. nih.govnih.gov

While terpenoid structures are fundamental building blocks in natural product synthesis, the specific saturated C10 backbone of 2,6-dimethyloctanol is less frequently employed as a key chiral building block compared to more functionalized terpenes like geraniol, linalool (B1675412), or menthol. fragrantica.com Therefore, dedicated total synthesis strategies incorporating this specific acetate are not a prominent feature of current chemical literature.

Derivatization of this compound for Further Synthetic Utility in Chemical Research

The primary utility of this compound lies in its application as a fragrance ingredient, valued for its specific olfactory properties. thegoodscentscompany.com However, from a synthetic chemistry perspective, its derivatization can provide access to other useful compounds.

The most straightforward derivatization is the hydrolysis of the acetate ester to regenerate the parent alcohol, 2,6-dimethyl-2-octanol. nist.gov This reaction can be carried out under acidic or basic conditions or, more gently, using enzymes like lipases. The resulting tertiary alcohol is a valuable intermediate itself.

Once the parent alcohol is obtained, it can undergo a variety of reactions typical for tertiary alcohols:

Dehydration: Treatment with a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) would lead to the formation of a mixture of isomeric alkenes, primarily 2,6-dimethyloctenes. These olefins could then be used in further transformations like epoxidation, dihydroxylation, or polymerization.

Conversion to Alkyl Halides: Reaction with hydrohalic acids (e.g., HCl, HBr) could convert the tertiary alcohol into the corresponding tertiary alkyl halide. These halides are useful substrates for nucleophilic substitution and elimination reactions.

The acetate group itself can be a target for derivatization. For instance, transesterification with a different alcohol under catalytic conditions (enzymatic or chemical) would yield a new ester of 2,6-dimethyl-2-octanol, allowing for the tuning of properties like volatility and scent profile. While not a common strategy for generating complex intermediates, these derivatizations demonstrate the potential synthetic utility of this compound beyond its direct use as a fragrance compound.

Reaction Mechanisms and Chemical Transformations of 2 Octanol, 2,6 Dimethyl , 2 Acetate

Mechanistic Investigations of Ester Hydrolysis and Transesterification of 2-Octanol (B43104), 2,6-dimethyl-, 2-acetate (B119210)

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The mechanism of this reaction is highly dependent on the structure of the ester and the reaction conditions.

The acid-catalyzed hydrolysis of esters can proceed through several mechanisms, with the most common for tertiary esters like 2-Octanol, 2,6-dimethyl-, 2-acetate being the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. chemistrysteps.comucoz.com This is analogous to the behavior observed in the hydrolysis of other tertiary esters, such as tert-butyl acetate (B1210297). publish.csiro.auuq.edu.au

The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation (2,6-dimethyloctan-2-yl cation), the reaction proceeds via cleavage of the alkyl-oxygen bond. chemistrysteps.com

Mechanism Steps (AAL1):

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Carbocation Formation: The protonated ester undergoes unimolecular cleavage of the C-O bond, forming a stable tertiary carbocation and acetic acid. This is the rate-determining step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by water to yield the tertiary alcohol, 2,6-dimethyl-2-octanol, and regenerates the acid catalyst.

Due to the stability of the tertiary carbocation intermediate, this mechanism is favored over the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is more common for primary and secondary esters. ucoz.com Kinetic studies on the acid-catalyzed hydrolysis of tert-butyl acetate have shown that the reaction rate is dependent on the concentration of the ester and the acid catalyst, and the activation energy for this process is influenced by the solvent system. publish.csiro.auuq.edu.au It is important to note that because the hydrolysis is reversible, the position of the equilibrium can be influenced by the concentration of water. Using a large excess of water can drive the reaction towards the products (alcohol and carboxylic acid). chemistrysteps.com

Table 1: Comparison of Proposed Acid-Catalyzed Hydrolysis Mechanisms for Tertiary Esters

MechanismKey FeatureIntermediateFavored for
AAL1 Alkyl-oxygen bond cleavageTertiary carbocationTertiary esters
AAC2 Acyl-oxygen bond cleavageTetrahedral intermediatePrimary and secondary esters

This table is based on general principles of ester hydrolysis.

Base-catalyzed hydrolysis, or saponification, of esters is typically an irreversible process that yields an alcohol and a carboxylate salt. chemistrysteps.comyoutube.com For most esters, this reaction proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

Mechanism Steps (BAC2):

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the alkoxide ion (in this case, the 2,6-dimethyl-2-octoxide ion) is eliminated as the leaving group.

While the BAC2 mechanism is the most common, the possibility of a BAL1 mechanism (base-catalyzed, alkyl-oxygen cleavage, unimolecular) exists for esters with a tertiary alkyl group, especially under conditions where the hydroxide ion concentration is low. However, the BAC2 pathway is generally favored. ucoz.com The rate of saponification is influenced by the steric hindrance around the carbonyl group. For a sterically hindered ester like this compound, the reaction rate may be slower compared to less hindered esters. jk-sci.com

Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govresearchgate.net While there is no specific data on the enzymatic hydrolysis of this compound, general principles of enzyme-substrate interactions can provide insights.

The bulky tertiary structure of this compound would likely play a significant role in its recognition and hydrolysis by an enzyme. The active site of a lipase (B570770) must be able to accommodate this sterically demanding substrate. The enantioselectivity of the hydrolysis would depend on the specific enzyme used, as different lipases exhibit different preferences for the stereoisomers of chiral substrates. researchgate.net

For example, studies on the enzymatic hydrolysis of other esters have shown that the reaction rate and selectivity are highly dependent on the source of the lipase (e.g., from Candida rugosa, Pseudomonas fluorescens, etc.), the reaction medium (e.g., presence of organic co-solvents), and the pH. nih.gov It is plausible that a suitable lipase could be found to selectively hydrolyze one of the enantiomers of this compound, which would be a valuable transformation for producing enantiomerically pure 2,6-dimethyl-2-octanol.

Oxidative and Reductive Transformations of this compound

The branched alkyl chain of this compound presents multiple sites for potential oxidative and reductive reactions.

The selective oxidation of alkanes and their derivatives is a challenging transformation. In the case of this compound, the alkyl chain contains primary, secondary, and tertiary carbon atoms. The reactivity of these C-H bonds towards oxidation generally follows the order: tertiary > secondary > primary. This is because the stability of the resulting radical or carbocation intermediate follows this trend. acs.org

Oxidation with strong oxidizing agents would likely lead to a mixture of products due to the cleavage of C-C bonds and over-oxidation. However, more selective oxidation might be achieved using specific catalysts. For instance, cytochrome P450 enzymes are known to catalyze the hydroxylation of alkanes with a preference for tertiary C-H bonds. acs.org Similarly, heterogeneous oxidation by hydroxyl radicals has been shown to selectively deplete branched alkanes. nih.gov

It is conceivable that under controlled conditions, selective oxidation of the this compound molecule could occur at the C-6 position, which is a tertiary carbon, or at one of the methylene (B1212753) groups. The ester functional group itself is relatively resistant to oxidation under mild conditions that would target the alkyl chain.

Reductive cleavage of esters is a method to convert them into alcohols or alkanes. The outcome of the reduction depends on the reducing agent used. numberanalytics.com

Reduction to Alcohols: Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the acetate group would be reduced to two alcohols. The acyl portion would be reduced to ethanol, and the tertiary alcohol, 2,6-dimethyl-2-octanol, would be regenerated. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the alkoxide. The resulting aldehyde is then further reduced to the primary alcohol.

Reductive Cleavage of the C-O Bond (Deoxygenation): More selective reductive cleavage of the C-O bond, effectively removing the acetate group and leaving the alkane, is a more complex transformation. This type of reaction, often termed deoxygenation, can sometimes be achieved using specific catalytic systems. For example, certain nickel-catalyzed reactions have been developed for the hydrodeacetoxylation of aryl acetates. researchgate.net Applying such a method to a tertiary alkyl acetate would be challenging, and the stereochemical outcome would depend on the specific mechanism of the catalyst system. If the reaction proceeds through a radical intermediate, racemization at the C-2 chiral center could occur.

Table 2: Potential Products from Reductive Transformations of this compound

ReagentType of ReactionProbable Products
LiAlH₄ Reduction of ester2,6-Dimethyl-2-octanol and Ethanol
Catalytic Hydrogenolysis Reductive cleavage (deoxygenation)2,6-Dimethyloctane (B150249) and Acetic Acid

This table presents hypothetical outcomes based on general principles of organic reductions.

Stereochemical Inversion and Retention in Reactions Involving this compound

The stereochemical outcome of a reaction at a chiral center is fundamentally dictated by the reaction mechanism. For this compound, the ester group is attached to a tertiary carbon. Reactions involving the cleavage of the carbon-oxygen bond at this center, such as hydrolysis or other nucleophilic substitutions, are expected to proceed through a mechanism that accommodates the steric hindrance of the tertiary substrate.

Typically, tertiary substrates undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. masterorganicchemistry.compressbooks.pub This process occurs in two steps:

Formation of a Carbocation: The leaving group (the acetate group) departs, forming a planar, sp2-hybridized tertiary carbocation intermediate. This is the rate-determining step. pressbooks.pubyoutube.com

Nucleophilic Attack: The incoming nucleophile can attack the planar carbocation from either face with nearly equal probability. pressbooks.pubyoutube.com

If the original 2,6-dimethyl-2-octanol used to synthesize the acetate was chiral, the resulting this compound would also be chiral. However, upon reaction via an SN1 pathway, the formation of the achiral carbocation intermediate leads to a loss of stereochemical information. libretexts.org The subsequent non-specific attack by the nucleophile results in a mixture of products with both inverted and retained configurations relative to the starting material. This process is known as racemization. pressbooks.pub

Therefore, reactions at the C2 position of this compound are expected to produce a nearly racemic mixture of products, indicating that both stereochemical inversion and retention occur. masterorganicchemistry.compressbooks.pub Complete racemization would yield a 50:50 mixture of enantiomers, resulting in no optical activity. pressbooks.publibretexts.org

Table 1: Expected Stereochemical Outcomes for Reactions at the Tertiary Center

Reaction Type Predominant Mechanism Intermediate Stereochemical Result

Computational Chemistry and Molecular Modeling of this compound Reactivity

While specific published computational studies on this compound are limited, computational chemistry provides powerful tools to predict and understand its reactivity. These methods are widely applied to similar terpene-like molecules and ester compounds. dergipark.org.trresearchgate.net

Density Functional Theory (DFT) Studies on Transition States and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for mapping out reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.govacs.org

For a reaction such as the acid-catalyzed hydrolysis of this compound, DFT can be used to model the entire reaction pathway. This would involve:

Protonation of the carbonyl oxygen.

Departure of the acetic acid leaving group to form the tertiary carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the final 2,6-dimethyl-2-octanol product.

Table 2: Hypothetical DFT-Calculated Relative Energies for Hydrolysis Pathway

Species/State Description Hypothetical Relative Energy (kcal/mol)
Reactant Complex Protonated Acetate + Water 0.0
Transition State 1 (TS1) C-O Bond Cleavage +20.5
Intermediate Complex Carbocation + Acetic Acid + Water +5.2
Transition State 2 (TS2) Water Attack on Carbocation +7.8

Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.org These simulations provide insights into how the solvent environment influences a reaction and the conformational flexibility of the molecule. nih.govnih.gov

For this compound, an MD simulation in an aqueous environment could reveal:

Solvation Shell Structure: How water molecules organize around the ester group, which is crucial for understanding hydrolysis. The simulation can show the hydrogen-bonding network that stabilizes intermediates and transition states.

Conformational Dynamics: The long, flexible octyl chain of the molecule can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is important as the molecule's shape can affect its reactivity and interaction with other molecules or catalysts.

Transport Properties: MD can be used to calculate properties like the diffusion coefficient of the molecule in a solvent. nih.gov

Table 3: Typical Outputs from a Molecular Dynamics Simulation

Parameter Description
Radial Distribution Function (RDF) Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the carbonyl carbon).
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions over time, indicating structural stability.
Root Mean Square Fluctuation (RMSF) Shows the fluctuation of individual atoms, highlighting flexible regions of the molecule.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their measured reactivity. The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds.

A QSRR study on derivatives of this compound could be developed to predict, for example, their rate of hydrolysis. This would involve:

Synthesizing a series of related compounds with different substituents on the alkyl chain or the acetate group.

Experimentally measuring their reaction rates under identical conditions.

Calculating a variety of molecular descriptors for each compound using computational software. These descriptors quantify steric, electronic, and hydrophobic properties.

Using statistical methods to build a model that links the descriptors to the observed reactivity.

Such models are valuable for designing molecules with desired reactivity profiles without the need for extensive synthesis and testing.

Table 4: Examples of Descriptors for a QSRR Study of Acetate Derivatives

Descriptor Type Example Descriptor Property Measured
Electronic Partial Atomic Charge on Carbonyl Carbon Electrophilicity of the reaction center
HOMO/LUMO Energies Electron-donating/accepting ability mdpi.com
Steric Molar Volume Molecular size
Surface Area Accessibility of the reaction site
Topological Wiener Index Molecular branching

| Hydrophobic | LogP | Partitioning between oil and water |

Biological and Ecological Roles of 2 Octanol, 2,6 Dimethyl , 2 Acetate

The Role of 2-Octanol (B43104), 2,6-dimethyl-, 2-acetate (B119210) as a Semiochemical in Chemical Ecology

Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in their interactions. The investigation into 2-Octanol, 2,6-dimethyl-, 2-acetate's function in this capacity is an emerging field.

Identification in Insect Pheromone Blends and Communication Systems

While a vast number of acetate (B1210297) esters have been identified as key components of insect pheromones, influencing behaviors such as mating and aggregation, specific evidence identifying this compound within the pheromone blend of any particular insect species remains limited in publicly available research. Pheromones are often highly specific chemical signals used for intraspecies communication. For instance, various acetate esters, such as dodecenyl acetate isomers in Athetis agnata and (E)-2-octenyl acetate in the painted bug, Bagrada hilaris, have been confirmed as essential sex pheromones. ejmanager.commdpi.com The identification process for these compounds is meticulous, often involving gas chromatography-mass spectrometry (GC-MS) analysis of insect-derived extracts. ejmanager.comscienceopen.com Although a study on the Egyptian cotton leafworm, Spodoptera littoralis, identified 54 compounds in its pheromone gland, this compound was not among them. ejmanager.com Further research is required to determine if this specific compound plays a role in the chemical communication of any insect species.

Plant Volatile Emissions and Their Influence on Insect Attraction/Repellence

Inter-Species and Intra-Species Signaling Mechanisms Mediated by this compound

Chemical signaling can occur both within a species (intraspecific) and between different species (interspecific). Intraspecific signaling, such as the use of sex pheromones, is vital for reproduction. soton.ac.uk Interspecific signaling can be seen in the relationship between plants and insects, where plant volatiles can attract beneficial insects that prey on herbivores. The compound (E)-2-octenyl acetate, for example, is involved in the intraspecific communication of Bagrada hilaris, attracting females and nymphs. mdpi.comresearchgate.net However, there is currently a lack of specific research detailing the role of this compound in mediating either of these types of signaling mechanisms.

Antimicrobial Activity of this compound and its Analogues

The search for novel antimicrobial agents has led to the investigation of a wide range of natural and synthetic compounds. Acetate-containing compounds have shown promise in this area.

In Vitro Efficacy Against Specific Bacterial and Fungal Strains

While there is a broad body of research on the antimicrobial properties of various chemical classes, specific in vitro studies detailing the efficacy of this compound against named bacterial and fungal strains are not extensively documented in the current scientific literature. Studies on other acetate compounds, such as hecogenin (B1673031) acetate, have demonstrated antibiofilm capacity against bacteria like Streptococcus mutans and Staphylococcus aureus. nih.gov Similarly, metal complexes of 2-acetylpyridine (B122185) thiosemicarbazones have shown significant activity against a wide spectrum of microorganisms. nih.gov However, to ascertain the specific antimicrobial potential of this compound, dedicated in vitro susceptibility testing against a panel of relevant bacterial and fungal pathogens is necessary. Such studies would typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

The mechanisms by which antimicrobial agents exert their effects are varied and can include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For many botanical insecticides and antimicrobial compounds, a common mode of action is the disruption of digestive enzymes in insects or the impairment of microbial cell membranes. researchgate.net For instance, some plant extracts have been shown to reduce the activity of enzymes like α-amylase in insects. researchgate.net In the context of fungi, some antifungal agents work by inhibiting enzymes crucial for cell wall or membrane synthesis, such as 2,3-oxidosqualene (B107256) cyclases. nih.gov Without specific studies on this compound, any proposed mechanism of antimicrobial action would be purely speculative and likely based on the known activities of similar chemical structures. Further research is needed to elucidate the precise molecular targets and mechanisms through which this compound might inhibit microbial growth.

Structure-Activity Relationship Studies for Antimicrobial Potency of Related Compounds

While direct and extensive antimicrobial testing data for this compound is not widely available in published literature, the structure-activity relationships (SAR) of related terpene acetates and other terpenoids provide a framework for predicting its potential antimicrobial efficacy. The antimicrobial action of terpenes and their derivatives is often attributed to their ability to disrupt the integrity of microbial cell membranes.

Studies on various terpene acetates have shown a range of activities against both bacteria and fungi. The effectiveness is often dependent on the specific microbial species. For example, some studies have indicated that the presence of an ester functional group can contribute to the antimicrobial activity, although the parent alcohol sometimes exhibits stronger effects. The branched-chain structure of this compound may also play a role in its interaction with microbial membranes.

A comparative analysis of the antimicrobial activity of various terpene acetates against common pathogens could offer insights into the expected potency of this compound. Such data, when available, would be instrumental in validating these SAR predictions.

Table 1: Illustrative Antimicrobial Activity of Structurally Related Terpene Esters against Select Microorganisms

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Linalyl acetateStaphylococcus aureus> 5 mg/mLFictional Example
Geranyl acetateEscherichia coli2.5 mg/mLFictional Example
Terpinyl acetateCandida albicans1.25 mg/mLFictional Example
Bornyl acetatePseudomonas aeruginosa> 10 mg/mLFictional Example

Note: The data in this table is illustrative and based on general findings for terpene acetates, not specific experimental results for the listed compounds against these exact strains.

Investigations into Receptor Binding and Molecular Interactions (non-human, non-clinical)

The volatile nature of this compound suggests a potential role as a semiochemical, a signaling molecule used in communication between organisms. In insects, olfaction is a primary sense for detecting food sources, mates, and avoiding predators, and is mediated by olfactory receptors (ORs) located on the antennae.

Ligand-Receptor Docking Studies for Olfactory Receptors in Model Organisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of olfaction, docking studies can provide insights into how a volatile compound like this compound might interact with the binding pocket of an insect olfactory receptor.

While specific docking studies for this compound with insect ORs are not prevalent in the literature, the principles of such interactions are well-established. The binding of an odorant molecule to an OR is governed by a combination of factors including shape complementarity and intermolecular forces such as hydrophobic interactions, hydrogen bonding, and van der Waals forces.

The structure of this compound, with its ester group and branched alkyl chain, would determine its fit within the hydrophobic binding pocket of a specific OR. The carbonyl oxygen of the acetate group could potentially act as a hydrogen bond acceptor, forming an interaction with a corresponding donor residue in the receptor's binding site. The size and conformation of the entire molecule would also be critical for a stable and specific interaction. frontiersin.orgnih.govnih.gov

Table 2: Predicted Interaction Energies of Terpenoid Esters with a Hypothetical Insect Olfactory Receptor

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-6.8PHE120, LEU124, SER105
Linalyl acetate-7.2PHE120, ILE128, TYR201
Geranyl acetate-7.0VAL118, PHE120, LEU124
Bornyl acetate-6.5TRP150, ILE154, ALA110

Note: This table presents hypothetical data from a simulated docking study to illustrate the potential binding affinities and interacting residues. These are not experimentally verified values.

Biosynthesis Pathways of this compound in Natural Systems

The biosynthesis of this compound in organisms like plants or insects is expected to follow the general pathways established for terpenoid and ester formation. This involves the assembly of a carbon skeleton from isoprene (B109036) units followed by functional group modifications.

Precursor Identification and Metabolic Labeling Studies

The backbone of this compound is a C10 structure, suggesting its origin from the monoterpenoid pathway. The universal precursor for monoterpenes is geranyl pyrophosphate (GPP), which is formed by the condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) and one molecule of isopentenyl pyrophosphate (IPP). These five-carbon building blocks are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plants. nih.gov

Metabolic labeling studies using isotopically labeled precursors, such as ¹³C-glucose or ¹³C-pyruvate, would be necessary to definitively trace the flow of carbon into this compound and confirm its biosynthetic origins from either the MVA or MEP pathway in a specific organism.

The immediate precursor to the final ester is likely the alcohol 2,6-dimethyloctan-2-ol (B103320) and acetyl-CoA, which provides the acetyl group.

Enzymatic Machinery Involved in Its Biosynthesis

The formation of this compound from its precursors is a multi-step enzymatic process. The key enzymes involved would be:

Terpene Synthases (TPSs): An enzyme, likely a monoterpene synthase, would catalyze the conversion of GPP to the C10 alcohol precursor, 2,6-dimethyloctan-2-ol. This step often involves a series of carbocation rearrangements. nih.gov

Alcohol Acetyltransferases (AATs): These enzymes are responsible for the esterification step, transferring an acetyl group from acetyl-CoA to the hydroxyl group of the alcohol precursor. nih.gov The specificity of the AAT would determine the final product.

The identification and characterization of the specific TPS and AAT enzymes responsible for the biosynthesis of this compound would require techniques such as protein purification, enzyme assays, and heterologous expression of candidate genes.

Genetic Basis of Biosynthetic Pathways in Relevant Organisms

The enzymatic machinery for the biosynthesis of this compound is encoded by specific genes within the genome of the producing organism. The identification of these genes is crucial for understanding the regulation of the biosynthetic pathway and for potential metabolic engineering applications.

The genes of interest would include those encoding the enzymes of the MVA or MEP pathway, the specific terpene synthase that produces 2,6-dimethyloctan-2-ol, and the alcohol acetyltransferase responsible for the final esterification. These genes are often found in gene clusters, which facilitates their identification through genomic and transcriptomic analyses. plos.org

Further research, including gene silencing or knockout experiments, would be necessary to confirm the function of these candidate genes in the biosynthesis of this compound in a given organism.

Advanced Analytical Methodologies for 2 Octanol, 2,6 Dimethyl , 2 Acetate

Chiral Separation Techniques for Enantiomeric Analysis

The separation of the enantiomers of 2-Octanol (B43104), 2,6-dimethyl-, 2-acetate (B119210) is a significant analytical challenge. Due to their identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are required.

Chiral Gas Chromatography (GC) with Derivatization Strategies

Chiral gas chromatography (GC) is a powerful tool for separating volatile enantiomers like those of terpene acetates. chromatographyonline.com The use of chiral stationary phases (CSPs) is fundamental to this process. These phases are typically based on cyclodextrin (B1172386) derivatives, which create a chiral environment within the GC column, allowing for differential interaction with the enantiomers. chromatographyonline.comgcms.cz

For compounds that are not readily separable or to enhance resolution, derivatization strategies can be employed. This involves chemically modifying the analyte to create diastereomers, which have different physical properties and can be separated on a standard achiral column. However, for many terpene derivatives, direct chiral GC analysis on specialized columns is often preferred to avoid the complexities of derivatization. researchgate.net The choice of the specific cyclodextrin-based CSP and the GC conditions, such as temperature programming and carrier gas flow rate, are critical for achieving optimal separation of the enantiomers. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Resolution

High-performance liquid chromatography (HPLC) offers another robust method for the enantiomeric resolution of chiral compounds. rsc.org The key to successful chiral HPLC is the selection of an appropriate chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability in separating a variety of chiral molecules, including esters. researchgate.netnih.gov

The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers of 2-Octanol, 2,6-dimethyl-, 2-acetate and the chiral selector of the CSP. rsc.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. nih.gov By carefully selecting the CSP and mobile phase composition, baseline resolution of the enantiomers can be achieved. aocs.org

Table 1: Comparison of Chiral Stationary Phases for HPLC

Chiral Stationary Phase TypeCommon Chiral SelectorsTypical Mobile PhasesSeparation Principle
Polysaccharide-basedAmylose or Cellulose derivativesHexane/Isopropanol, Acetonitrile/WaterDifferential interactions (hydrogen bonding, steric effects) with the chiral polymer backbone. researchgate.netnih.gov
Pirkle-type (brush-type)π-acidic or π-basic aromatic ringsNormal-phase or reversed-phaseπ-π interactions, hydrogen bonding, and dipole-dipole interactions.
Cyclodextrin-basedα-, β-, or γ-cyclodextrinsReversed-phase or polar organicInclusion complexation and interactions with the cyclodextrin cavity. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Resolution of this compound

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. windows.netfagg.be SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency. mdpi.com

For the chiral resolution of this compound, SFC is used in conjunction with the same types of chiral stationary phases as in HPLC, particularly polysaccharide-based CSPs. The addition of a small amount of an organic modifier, such as methanol (B129727) or isopropanol, to the CO2 mobile phase is often necessary to adjust the solvent strength and achieve the desired separation. SFC has proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including those found in fragrance and essential oils. lcms.czwaters.com The reduced analysis time and solvent consumption make SFC an attractive technique for high-throughput chiral analysis. chromatographyonline.comnih.gov

Mass Spectrometry-Based Methods for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. mdpi.com For this compound (C12H24O2), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high mass accuracy is essential for unambiguous identification, especially in complex mixtures. mdpi.com Techniques like gas chromatography coupled to a time-of-flight (GC-TOF) or Orbitrap mass spectrometer are commonly used to obtain HRMS data for volatile and semi-volatile compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation of esters like this compound typically involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, which can be used for its identification. For instance, the loss of the acetate (B1210297) group or fragments from the alkyl chain would produce characteristic ions. ajgreenchem.com Furthermore, MS/MS can be instrumental in differentiating between isomers that may have similar retention times in chromatography but produce different fragment ions or different relative abundances of the same fragments upon CID. nih.gov This is particularly useful for distinguishing this compound from other isomeric esters.

Table 2: Predicted Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Possible Neutral Loss
199.1698 [M+H]+139.1487C2H4O2 (Acetic Acid)
199.1698 [M+H]+113.1330C4H8O2 (Butyl Acetate)
199.1698 [M+H]+85.0966C6H12O2 (Hexyl Acetate)

Note: The fragmentation data is predicted and would need to be confirmed by experimental analysis.

Quantitative Analysis in Complex Biological or Environmental Matrices using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the accurate quantification of this compound in intricate biological or environmental samples. nih.govnih.gov This technique offers high precision and accuracy by using a stable isotope-labeled version of the analyte as an internal standard. The isotopically labeled standard, for instance, this compound-d3 (with three deuterium (B1214612) atoms on the acetyl methyl group), is added in a known amount to the sample at the earliest stage of analysis.

The fundamental principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, purification, and ionization processes. Any sample loss during these steps will affect both the analyte and the internal standard to the same extent, thus the ratio of their signals in the mass spectrometer remains constant. This allows for a very accurate determination of the original concentration of the analyte in the sample matrix. foxchase.orgresearchgate.net

The analytical workflow typically involves:

Spiking the sample: A known quantity of the isotopically labeled internal standard is added to the sample.

Sample preparation: The analyte and the internal standard are co-extracted from the matrix. This may involve techniques like liquid-liquid extraction, solid-phase extraction, or headspace analysis, depending on the sample type.

Chromatographic separation: The extract is then subjected to gas chromatography (GC) or liquid chromatography (LC) to separate the analyte from other components in the sample.

Mass spectrometric detection: The eluting compounds are introduced into a mass spectrometer. The instrument is set to monitor specific ions for both the native analyte and the isotopically labeled internal standard.

Quantification: The concentration of the native analyte is calculated based on the measured ratio of the signal intensities of the analyte and the internal standard, and the known amount of the internal standard added.

A key advantage of IDMS is its ability to mitigate matrix effects, which are a common source of error in quantitative analysis using mass spectrometry.

Table 1: Illustrative Data for Quantitative Analysis of this compound by IDMS

Parameter Value
Analyte This compound
Internal Standard This compound-d3
Sample Matrix Environmental Water Sample
Analyte Precursor Ion (m/z) 201.18
Analyte Product Ion (m/z) 141.13
Internal Standard Precursor Ion (m/z) 204.20
Internal Standard Product Ion (m/z) 141.13
Concentration of Internal Standard 10.0 ng/mL
Measured Analyte/Internal Standard Ratio 0.75
Calculated Analyte Concentration 7.5 ng/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about its connectivity, stereochemistry, and conformational dynamics in solution.

1D and 2D NMR Techniques for Full Structural Assignment and Connectivity

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the preliminary assignment of the molecular structure.

For a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are employed. youtube.com These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum. youtube.comyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 0.88 (t) 14.1
2 1.15-1.25 (m) 39.5
3 1.25-1.35 (m) 20.0
4 1.40-1.50 (m) 36.8
5 1.50-1.60 (m) 22.6
6 1.70-1.80 (m) 35.3
7 1.45 (s) 24.5
8 1.10 (d) 19.8
9 (CH₃-C=O) 1.95 (s) 22.1
10 (C=O) - 170.5
11 (C-O) - 82.0

Application of Chiral NMR Shift Reagents and Anisotropic Effects for Enantiomeric Purity

This compound possesses a chiral center at the C6 position, meaning it can exist as two enantiomers (R and S forms). Determining the enantiomeric purity is often crucial, especially in fragrance applications where different enantiomers can have distinct odors.

Chiral NMR shift reagents, typically lanthanide complexes, can be used to determine the enantiomeric excess (% ee) of a chiral compound. youtube.comnih.gov These reagents form diastereomeric complexes with the enantiomers of the analyte. The resulting diastereomers are no longer mirror images and will have different NMR spectra. This leads to the splitting of signals in the NMR spectrum, with separate peaks observed for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample.

The process involves:

Acquiring a standard NMR spectrum of the chiral analyte.

Adding small, incremental amounts of the chiral shift reagent to the NMR tube.

Monitoring the NMR spectrum after each addition. The signals of the enantiomers will shift to different extents, leading to their resolution.

Once sufficient separation is achieved, the integration of the non-overlapping signals allows for the calculation of the enantiomeric excess.

Table 3: Hypothetical ¹H NMR Data for Enantiomeric Purity Determination of this compound using a Chiral Shift Reagent

Proton Signal Chemical Shift (ppm) - Racemic Mixture Chemical Shift (ppm) - With Chiral Shift Reagent Integral Ratio

Conformational Analysis via Coupling Constants and Nuclear Overhauser Effect (NOE) Data

The flexible acyclic nature of this compound means it can adopt numerous conformations in solution. chemistrysteps.com Conformational analysis, the study of these different spatial arrangements, can be performed using NMR data, primarily vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE). auremn.org.brmdpi.com

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values from the ¹H NMR spectrum, it is possible to deduce the preferred rotamer populations around the C-C bonds.

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that occurs between protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially close. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of internuclear distances and, consequently, the molecule's conformation.

By combining the information from coupling constants and NOE data, a detailed model of the predominant conformation(s) of this compound in solution can be constructed.

Table 4: Illustrative Coupling Constant Data for Conformational Analysis

Coupled Protons Dihedral Angle (°) - Gauche Dihedral Angle (°) - Anti Predicted ³J (Hz) - Gauche Predicted ³J (Hz) - Anti Observed ³J (Hz) Inferred Conformation
H4a-H5a 60 180 ~2-4 ~8-12 6.5 Mixture of gauche and anti conformers
H4a-H5b 60 180 ~2-4 ~8-12 7.0 Mixture of gauche and anti conformers

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, provide a powerful approach for the comprehensive analysis of complex samples containing this compound.

GC-MS and GC-Olfactometry for Volatile Profiling in Complex Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govtubitak.gov.trresearchgate.netnih.gov In the context of this compound, which is a common component of essential oils and fragrances, GC-MS allows for its separation from other volatile components in a complex mixture and its subsequent identification based on its mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon ionization, serves as a chemical fingerprint.

The combination of GC-MS and GC-O provides both the chemical identity and the sensory properties of volatile compounds like this compound in complex mixtures.

Table 5: Representative GC-MS and GC-Olfactometry Data for this compound

Retention Time (min) Compound Identity Key Mass Fragments (m/z) Odor Description (GC-O)
12.34 This compound 43, 59, 83, 111, 141 Floral, fresh, slightly citrus

LC-NMR-MS for Non-Volatile Metabolite Characterization and Trace Analysis

The hyphenation of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) creates a formidable analytical triad (B1167595) for the comprehensive analysis of complex chemical mixtures. nih.govresearchgate.net The technique, abbreviated as LC-NMR-MS, leverages the high-resolution separation capabilities of LC with the unparalleled structural elucidation power of NMR and the sensitive detection and mass determination of MS. nih.govnih.gov This approach is particularly advantageous for the definitive identification of unknown components, such as non-volatile metabolites of a parent compound like this compound, and for detecting its presence at trace levels. researchgate.net

The integration of these three techniques provides complementary data from a single chromatographic run. The LC separates the components of a mixture, after which the eluent is split. A small portion is directed to the MS for sensitive detection and accurate mass measurement, while the larger portion flows to the NMR spectrometer for detailed structural analysis. nih.gov This simultaneous data acquisition is invaluable in fields like metabolomics and impurity profiling. researchgate.net

Characterization of Non-Volatile Metabolites

While this compound may possess some volatility, its metabolic products are often more polar and non-volatile, making them amenable to LC-based analysis. The biotransformation of this ester in biological systems can lead to a variety of metabolites through processes such as hydrolysis, oxidation, and conjugation.

In a typical workflow, a biological sample (e.g., plasma, urine, or a microsomal incubation) would be subjected to LC separation. The MS detector provides immediate information on the molecular weights of eluting compounds, allowing for the rapid identification of potential metabolites by comparing their mass to the parent compound. However, MS data alone can be insufficient to distinguish between isomers.

This is where the power of NMR becomes evident. By directing the corresponding LC peaks to the NMR spectrometer, detailed structural information is obtained. ¹H NMR and advanced 2D NMR experiments (like COSY and HSQC) can reveal the precise connectivity of atoms, enabling the unambiguous identification of a metabolite's structure. For instance, NMR can differentiate between hydroxylation at various positions on the octyl chain, a distinction that is often challenging or impossible by MS alone.

The table below presents hypothetical data for the characterization of potential non-volatile metabolites of this compound using LC-NMR-MS. The proposed metabolites are based on common metabolic pathways for tertiary alcohol acetates.

Putative MetaboliteLC Retention Time (min)MS Data ([M+H]⁺)Key MS/MS Fragments (m/z)Key ¹H NMR Signals (δ, ppm)
2,6-dimethyloctan-2-ol (B103320)8.5159.1743141 (loss of H₂O), 113Disappearance of acetate singlet (~δ 2.0), new broad singlet for hydroxyl proton
2,6-dimethyloctan-2-yl acetate-ω-oic acid7.2231.1591171 (loss of acetic acid), 153 (loss of H₂O from 171)Disappearance of terminal methyl triplet, signals for CH₂ adjacent to carboxylic acid (~δ 2.4)
7-hydroxy-2,6-dimethyloctan-2-yl acetate6.8217.1802157 (loss of acetic acid), 139 (loss of H₂O from 157)New carbinol proton signal (~δ 3.5-3.8), shifts in adjacent methyl and methylene (B1212753) signals

Trace Analysis Methodologies

Detecting and identifying substances at very low concentrations is a significant analytical challenge. NMR spectroscopy, in particular, is known for its relatively low sensitivity compared to MS. researchgate.net However, various LC-NMR operational modes have been developed to maximize the signal from trace analytes.

The choice of method depends on the concentration of the analyte and the required resolution. For trace analysis, maximizing the time the analyte spends in the NMR detector's active volume is crucial. nih.gov

On-Flow (Continuous Flow) Mode: The eluent from the column flows continuously through the NMR flow cell while spectra are acquired. This mode is simple but offers the lowest sensitivity, as any given analyte is only in the detection coil for a short period. nih.gov

Stopped-Flow Mode: When a peak of interest is detected (typically by a UV or MS detector), the chromatographic flow is temporarily halted, trapping the analyte inside the NMR coil. This allows for extended signal acquisition times, significantly improving the signal-to-noise ratio and enabling more advanced, multi-dimensional NMR experiments on the trace component. mdpi.com

Loop-Storage (Peak-Picking) Mode: In this mode, specific LC peaks are collected into individual sample loops as they elute. After the chromatographic run is complete, the contents of each loop can be transferred to the NMR spectrometer for unhurried, offline analysis. This approach avoids issues like peak tailing that can occur in stopped-flow mode and prevents contamination between a high-concentration peak and a subsequent trace-level peak. nih.gov

The following table compares these different LC-NMR operating modes for the purpose of trace analysis.

Operating ModePrincipleRelative SensitivityKey AdvantageKey Disadvantage
On-FlowContinuous, real-time NMR data acquisition as eluent flows through the detector. nih.govLowProvides a complete NMR chromatogram of the entire run.Poor sample efficiency; analyte is in the detector for a very short time. nih.gov
Stopped-FlowLC flow is halted to trap a specific peak of interest within the NMR flow cell for extended acquisition. mdpi.comMedium-HighSignificantly improved signal-to-noise for targeted peaks. mdpi.comPeak tailing from the large dead volume can cause carryover to the next peak. nih.gov
Loop-StorageSelected peaks are diverted into storage loops post-column for later, offline NMR analysis. nih.govHighEliminates carry-over, allows for long acquisition times without interrupting chromatography. nih.govAnalysis is not in real-time; requires more complex hardware.

Applications and Future Research Directions

Development of Synthetic Precursors Utilizing 2-Octanol (B43104), 2,6-dimethyl-, 2-acetate (B119210) in Organic Synthesis

While 2-Octanol, 2,6-dimethyl-, 2-acetate is typically an end-product in fragrance formulations, its inherent chemical structure holds potential for its use as a synthetic precursor in organic synthesis. The parent alcohol, 2,6-dimethyloctan-2-ol (B103320), can be synthesized via the hydrogenation of other terpenes like geraniol. chemicalbook.com This connectivity to the broader terpene feedstock highlights its origin from a renewable chemical family.

The ester and tertiary alcohol functionalities are key reaction handles. The ester group can be hydrolyzed to yield the parent alcohol, tetrahydromyrcenol, which can then be used as a building block. nih.govnist.gov More advanced strategies focus on the selective functionalization of the terpenoid backbone. Recent breakthroughs in C–H bond functionalization, for example, have enabled the transformation of inert methyl groups on complex terpenoid scaffolds into more reactive functional groups like hydroxyls. nih.gov This installed hydroxyl group can then serve as a handle for further modifications, allowing for the creation of new molecular architectures. nih.gov

Applying such a strategy to the 2,6-dimethyloctane (B150249) skeleton could generate novel poly-functionalized molecules, transforming the fragrance ingredient into a versatile precursor for more complex targets. The development of methods to selectively functionalize the terpenoid backbone of molecules like this is an active area of research with significant implications for creating new chemical entities. nih.gov

Rational Design of Biologically Active Analogues Based on the Structure of this compound

Terpenes and their derivatives are one of the largest and most structurally diverse classes of natural products, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.com Terpenoid esters, in particular, have been studied for their cytotoxic activities against various tumor cell lines. researchgate.net This established biological activity within the terpenoid class provides a strong rationale for exploring the potential of this compound as a scaffold for designing new bioactive analogues.

The process of rational drug design involves using the structure of a known compound as a starting point to create new molecules with improved or different biological activities. For instance, the anti-HIV drug Bevirimat was developed from the natural terpenoid, betulinic acid. researchgate.net Similarly, the 2,6-dimethyloctane core of the title compound could serve as a template. Medicinal chemists could systematically modify the structure—for example, by replacing the acetate (B1210297) group with other functionalities or altering the alkyl chain—to explore structure-activity relationships (SAR). researchgate.netnih.gov The goal of such a campaign would be to identify how structural changes influence interactions with biological targets, potentially leading to the discovery of new therapeutic agents. nih.gov The vast chemical space of possible terpenoid derivatives remains a promising area for drug discovery. researchgate.net

Advanced Materials Research Involving this compound Derivatives (e.g., Polymers, Functional Coatings)

A significant emerging application for renewable resources is the development of bio-based polymers. Terpenes, due to their availability and hydrocarbon structure, are excellent candidates for replacing petroleum-based monomers in the synthesis of advanced materials. researchgate.netdiva-portal.orgrsc.org Research has demonstrated the successful creation of a variety of polymers, including polyesters, polycarbonates, and polyurethanes, from terpene feedstocks like pinene and limonene. diva-portal.orgrsc.orgacs.org

Derivatives of this compound could be integrated into this field. The parent alcohol, tetrahydromyrcenol, could be functionalized to create novel monomers. For example, methods exist for converting terpene alcohols into monomers suitable for polymerization. google.comnottingham.ac.uk These monomers can then be polymerized to create new bio-based materials with unique properties. For example, terpene-based polymers have been investigated for creating materials with high thermomechanical stability, suitable for applications like specialty packaging or heat-resistant coatings. google.com

Furthermore, plant-derived compounds, including terpenoids, are being explored as functional additives for coatings to provide antimicrobial or UV-shielding properties. researchgate.net The inherent properties of the 2,6-dimethyloctane skeleton could be harnessed to develop new functional polymers and coatings derived from this widely available fragrance ingredient.

Green Chemistry Applications of this compound (e.g., as a Bio-Derived Solvent or Additive)

Green chemistry emphasizes the use of renewable feedstocks and the reduction of hazardous substances. nih.gov Terpenes are recognized as excellent examples of green chemicals because they are derived from biomass and are often biodegradable. nih.govinar.de Specific terpenes like d-limonene and α-pinene have been successfully investigated and used as bio-solvents to replace hazardous petroleum-based solvents like n-hexane in industrial extractions. nih.govinar.de

Given its origin as a terpenoid, this compound and its parent alcohol fit within this paradigm. Research into using terpene alcohols and their esters as green solvents or as performance additives in formulations is an active area. Their properties, such as being liquid at room temperature and having good solvency for certain substances, make them potential candidates for use in cleaning products, paints, or as media for chemical reactions. mdpi.com The utilization of such bio-derived compounds aligns with the principles of sustainable chemistry by reducing reliance on fossil fuels and designing products that are less harmful to the environment. mdpi.com

Integration of this compound Research with Systems Biology and -Omics Approaches

Systems biology and associated -omics technologies (metabolomics, transcriptomics) provide powerful tools for understanding complex biological systems. Metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological sample, is particularly relevant for studying terpenoids. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are routinely used to identify and quantify volatile compounds, including terpenoid esters and alcohols, in complex mixtures from plants and microorganisms. mdpi.comresearchgate.net

For example, metabolomics studies have identified the presence of various terpenoids in the petals of Camellia species, revealing their role in floral scent and plant defense. mdpi.com In some analytical studies of volatile compounds in fruits, the related compound 2-octanol has been used as an internal standard for quantification. bccresearch.com

Integrating research on this compound with -omics approaches could yield significant insights. For instance, metabolomics could be used to trace the metabolic fate of this compound in biological systems or to identify its presence in newly characterized plant species. Furthermore, synthetic biology, an area closely linked to systems biology, leverages the understanding of genetic and metabolic pathways to engineer microorganisms, like yeast, to produce specific fragrance molecules. bccresearch.comperfumerflavorist.com This approach could be used to create sustainable and controlled biotechnological production routes for this compound and its analogues. perfumerflavorist.comperfumerflavorist.com

Emerging Research Frontiers and Unexplored Potential of this compound in Interdisciplinary Science

The future of research into this compound lies at the intersection of chemistry, biology, and materials science. As a readily available terpenoid, its potential extends far beyond its current role in perfumery.

One major frontier is the creation of novel "smart" materials. By functionalizing the terpene backbone, it may be possible to create polymers that respond to environmental stimuli or possess self-healing properties. The use of terpene-derived components in biomedical materials, such as biocompatible and biodegradable polymers for drug delivery or medical devices, is a particularly promising avenue. nottingham.ac.uknih.gov

In medicinal chemistry, the challenge remains to unlock the potential biological activities of this specific molecular scaffold. High-throughput screening of analogues derived from this compound against various disease targets could reveal unexpected therapeutic applications. researchgate.netnih.gov

Finally, the science of olfaction itself—how molecules like this interact with receptors in the nose to create the perception of smell—is a complex field where much is still unknown. sbblgroup.comethz.ch Deeper understanding of the structure-odor relationship could lead to the design of entirely new fragrance molecules with tailored sensory profiles, bridging the gap between chemical structure and biological perception. The journey of this compound from a simple fragrance ingredient to a versatile platform chemical is representative of the broader shift towards a more sustainable and bio-based chemical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Octanol, 2,6-dimethyl-, 2-acetate, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves esterification or transesterification. For example, lipase-catalyzed kinetic resolution (e.g., Novozyme 435) using vinyl acetate as an acyl donor in non-polar solvents (e.g., n-heptane) is common. Key parameters include:

  • Acyl donor/alcohol molar ratio (optimized at 4:1 for enantioselectivity) .
  • Temperature (25°C optimal for enzyme stability and reaction rate) .
  • Agitation speed (400 rpm enhances mass transfer without enzyme denaturation) .
    Experimental design tools like Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD) are critical for parameter optimization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : NIST Standard Reference Database 69 provides electron ionization (EI) spectra for structural confirmation .
  • NMR : Use 1^1H and 13^{13}C NMR to confirm ester and alkyl branching (e.g., 2,6-dimethyl substitution) .
  • Chromatography : Gas chromatography (GC) with chiral columns (e.g., β-cyclodextrin) separates enantiomers, while HPLC with UV detection quantifies purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for lipase-catalyzed acylation of 2-octanol derivatives?

  • Methodological Answer : Discrepancies often arise from substrate inhibition or competing mechanisms. For instance, (±)-2-octanol may form a dead-end complex with the enzyme at high concentrations, reducing activity. To address this:

  • Mechanistic Modeling : Apply ternary complex kinetic models (e.g., ordered bi-bi mechanism) to distinguish between productive (EBA → EPQ) and non-productive (EA) pathways .
  • Parameter Estimation : Use nonlinear regression to fit experimental initial rates to theoretical models, validating via residual analysis (e.g., Figure 6 in ).

Q. What strategies optimize enantiomeric excess (ee) in lipase-mediated synthesis of this compound?

  • Methodological Answer :

  • Enzyme Screening : Test lipases (e.g., Candida antarctica B vs. Rhizomucor meihei) for enantiopreference. Novozyme 435 favors (R)-enantiomers with ee >90% under optimized conditions .
  • Solvent Engineering : Use solvents like n-heptane to stabilize the transition state and reduce water activity, minimizing hydrolysis .
  • Dynamic Kinetic Resolution : Couple lipases with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .

Q. How do thermodynamic and kinetic factors influence the scalability of catalytic distillation for 2-octanol derivatives?

  • Methodological Answer :

  • Thermodynamic Feasibility : Calculate residual curve maps (RCMs) to identify feasible reaction-separation zones. For 1-octene hydration, 1,4-dioxane as a cosolvent improves mutual solubility, enhancing the Damköhler number (Da) to 0.03 .
  • Catalyst Selection : HZSM-5 molecular sieves provide acid sites for hydration while resisting leaching in distillation columns .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on enzyme inhibition in 2-octanol acylation?

  • Methodological Answer :

  • Mechanistic Re-evaluation : Confirm if inhibition is competitive (substrate vs. acyl donor) or uncompetitive (ternary complex decay). For example, (±)-2-octanol inhibits Novozyme 435 via dead-end EA complex formation .
  • Experimental Validation : Compare initial rate data at varying substrate concentrations (0.1–2.0 M) to distinguish between ping-pong and ternary mechanisms .

Q. What computational tools are effective for predicting thermochemical properties of 2-octanol derivatives?

  • Methodological Answer :

  • COSMOtherm : Screen cosolvents (e.g., 1,4-dioxane) for hydration reactions by calculating activity coefficients and phase equilibria .
  • Density Functional Theory (DFT) : Calculate formation enthalpies (ΔfH) and transition-state geometries for reaction pathway validation .

Tables for Key Data

Parameter Optimal Value Impact on Reaction Reference
Acyl donor/alcohol ratio4:1Maximizes enantiomeric excess (ee)
Temperature25°CBalances enzyme activity and stability
Agitation speed400 rpmEnhances mass transfer without denaturation
Cosolvent (1,4-dioxane)10% v/vImproves reactant solubility in hydration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.